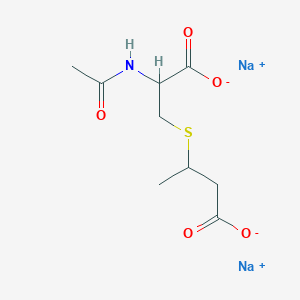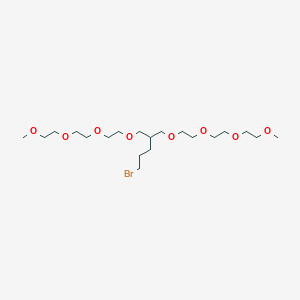
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a trimethylsilyl-ethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine typically involves the reaction of 2-(Trimethylsilyl)ethoxymethyl chloride with a suitable pyrazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride in an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can be used in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydride, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents such as THF and DMF under inert atmospheres to prevent moisture and oxygen from affecting the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cyclization reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trimethylsilyl group can influence the compound’s reactivity and stability, affecting its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine: This compound has a similar structure but features an indazole ring instead of a pyrazole ring.
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is a precursor used in the synthesis of various trimethylsilyl-ethoxymethyl derivatives.
Uniqueness
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl-ethoxymethyl group can enhance the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H19N3OSi |
|---|---|
Poids moléculaire |
213.35 g/mol |
Nom IUPAC |
1-(2-trimethylsilylethoxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8,10H2,1-3H3 |
Clé InChI |
INUSYOSNFPYBRF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)
![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)



![5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289522.png)
![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)
![(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester](/img/structure/B12289546.png)


![1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12289573.png)
![12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B12289574.png)
![cobalt(3+);3-[(5Z,9Z,14Z)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate;cyanide](/img/structure/B12289580.png)
